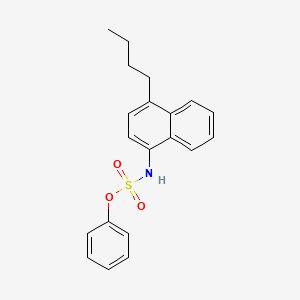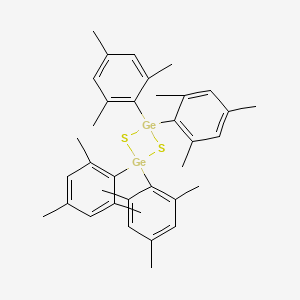
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane is a chemical compound known for its unique structure and properties It belongs to the class of organogermanium compounds, which are characterized by the presence of germanium atoms bonded to organic groups
Preparation Methods
The synthesis of 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular proteins and enzymes, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of cellular redox states.
Comparison with Similar Compounds
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane can be compared with other similar compounds, such as:
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane: This compound has oxygen atoms in place of sulfur atoms, leading to different chemical properties and reactivity.
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadistannetane: This compound contains tin atoms instead of germanium, resulting in distinct electronic and structural characteristics.
Properties
CAS No. |
114552-14-6 |
|---|---|
Molecular Formula |
C36H44Ge2S2 |
Molecular Weight |
686.1 g/mol |
IUPAC Name |
2,2,4,4-tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane |
InChI |
InChI=1S/C36H44Ge2S2/c1-21-13-25(5)33(26(6)14-21)37(34-27(7)15-22(2)16-28(34)8)39-38(40-37,35-29(9)17-23(3)18-30(35)10)36-31(11)19-24(4)20-32(36)12/h13-20H,1-12H3 |
InChI Key |
OZBNFQZRIDZDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ge]2(S[Ge](S2)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
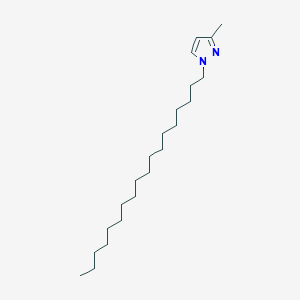
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
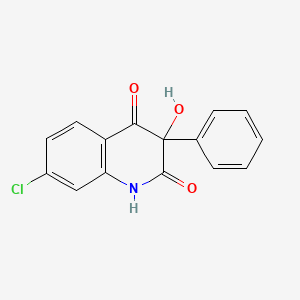
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
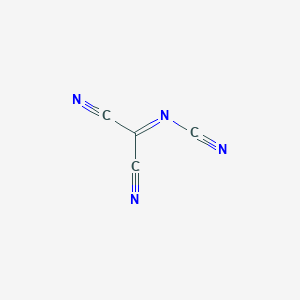

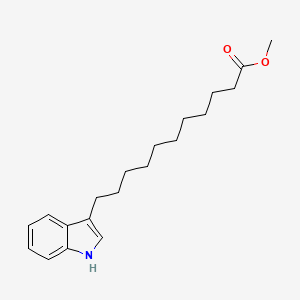
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)

![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)

